2-Desmethyl Paliperidone

CAS No.:

Cat. No.: VC18539542

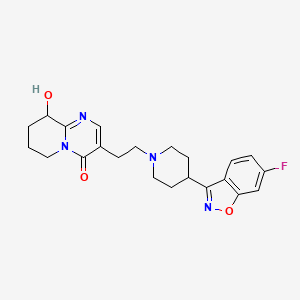

Molecular Formula: C22H25FN4O3

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H25FN4O3 |

|---|---|

| Molecular Weight | 412.5 g/mol |

| IUPAC Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

| Standard InChI | InChI=1S/C22H25FN4O3/c23-16-3-4-17-19(12-16)30-25-20(17)14-5-9-26(10-6-14)11-7-15-13-24-21-18(28)2-1-8-27(21)22(15)29/h3-4,12-14,18,28H,1-2,5-11H2 |

| Standard InChI Key | CSQXUYGPAMNXJT-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C2=NC=C(C(=O)N2C1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Desmethyl paliperidone (IUPAC name: 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one) is a secondary metabolite derived from paliperidone, the active moiety of the prodrug paliperidone palmitate . Its molecular formula is C₂₂H₂₅FN₄O₃, with a molecular weight of 412.5 g/mol . The compound lacks a methyl group at the second position compared to its parent molecule, altering its physicochemical properties while retaining core structural motifs critical for receptor interactions .

Stereochemical and Conformational Features

The compound’s 3D conformation reveals a benzisoxazole moiety linked to a piperidine ring, which is further connected to a hydroxy-substituted pyridopyrimidinone system . This architecture facilitates interactions with central nervous system (CNS) receptors, particularly dopamine D₂ and serotonin 5-HT₂A subtypes, though its binding affinity remains less characterized than paliperidone .

Synthesis and Metabolic Pathways

Biotransformation from Paliperidone

2-Desmethyl paliperidone is hypothesized to form via hepatic cytochrome P450-mediated demethylation of paliperidone, though empirical evidence for this pathway remains limited . Paliperidone itself is the primary active metabolite of risperidone, undergoing further metabolic modifications to yield derivatives such as 2-desmethyl paliperidone .

Pharmacokinetic Considerations

While direct pharmacokinetic (PK) data for 2-desmethyl paliperidone are scarce, studies on paliperidone palmitate formulations provide indirect insights. For example, a phase 3 trial of INVEGA TRINZA® (paliperidone palmitate) reported median paliperidone plasma concentrations ranging from 10.1 ng/mL (117 mg dose) to 57.9 ng/mL (819 mg dose) after gluteal administration . Metabolites like 2-desmethyl paliperidone may contribute to interindividual variability in drug response, though their clinical significance remains underexplored .

Table 1: Comparative Pharmacokinetic Parameters of Paliperidone Formulations

| Parameter | INVEGA TRINZA® (819 mg) | INVEGA SUSTENNA® (156 mg) |

|---|---|---|

| Cₘₐₓ (ng/mL) | 57.9 | 45.4 |

| t₁/₂ (days) | 56.9 | 51.7 |

| AUC∞ (ng·h/mL) | 128,969 | 46,480 |

Pharmacological Profile and Receptor Interactions

Mechanism of Action

Like paliperidone, 2-desmethyl paliperidone likely exhibits antagonism at dopamine D₂ and serotonin 5-HT₂A receptors, albeit with potentially reduced potency due to structural modifications . Adrenergic α₁/α₂ and histaminergic H₁ receptor antagonism may also occur, contributing to side effects such as orthostatic hypotension and sedation .

Clinical Relevance and Therapeutic Implications

Research Significance and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume